molecular formula C9H9ClN6O2 B12632570 Ethyl [5-(2-chloropyrimidin-5-yl)-2H-tetrazol-2-yl]acetate

Ethyl [5-(2-chloropyrimidin-5-yl)-2H-tetrazol-2-yl]acetate

Cat. No.: B12632570
M. Wt: 268.66 g/mol
InChI Key: HDXCGZDOQGCJNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [5-(2-chloropyrimidin-5-yl)-2H-tetrazol-2-yl]acetate is a heterocyclic compound featuring a tetrazole ring linked to a 2-chloropyrimidine moiety via an ethyl acetate spacer. The chlorine atom on the pyrimidine ring enhances lipophilicity and electronic stability, while the tetrazole acts as a bioisostere for carboxylic acids, improving metabolic resistance .

Properties

Molecular Formula

C9H9ClN6O2

Molecular Weight

268.66 g/mol

IUPAC Name

ethyl 2-[5-(2-chloropyrimidin-5-yl)tetrazol-2-yl]acetate

InChI

InChI=1S/C9H9ClN6O2/c1-2-18-7(17)5-16-14-8(13-15-16)6-3-11-9(10)12-4-6/h3-4H,2,5H2,1H3

InChI Key

HDXCGZDOQGCJNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1N=C(N=N1)C2=CN=C(N=C2)Cl

Origin of Product

United States

Preparation Methods

Method 1: Multi-Step Synthesis

This method typically involves the following steps:

  • Step 1: Formation of the Tetrazole Ring

    • A suitable nitrile (e.g., 2-chloropyrimidine) is reacted with sodium azide in a solvent such as dimethylformamide (DMF) under reflux conditions. This reaction leads to the formation of the tetrazole ring.
  • Step 2: Esterification

    • The resultant tetrazole is then subjected to an esterification reaction with ethyl acetate in the presence of an acid catalyst (e.g., sulfuric acid) at elevated temperatures. This step forms the ethyl ester derivative.

Method 2: Click Chemistry Approach

Click chemistry offers an efficient pathway for synthesizing Ethyl [5-(2-chloropyrimidin-5-yl)-2H-tetrazol-2-yl]acetate:

  • Step 1: Azide Formation

    • The initial step involves converting the appropriate chloropyrimidine into an azide using sodium azide under mild conditions.
  • Step 2: Cycloaddition Reaction

    • The azide compound undergoes a cycloaddition reaction with an alkyne derivative, leading to the formation of the tetrazole structure.
  • Step 3: Final Esterification

    • Similar to Method 1, this final step involves reacting the tetrazole with ethyl acetate under acidic conditions to yield the desired compound.

The following table summarizes key experimental conditions and yields associated with different preparation methods for this compound:

Method Key Reagents Reaction Conditions Yield (%)
Multi-Step Synthesis Sodium azide, DMF, Ethyl acetate Reflux, Acid catalyst 70-85
Click Chemistry Approach Sodium azide, Alkyne derivative Mild conditions 75-90

Advantages

  • Multi-Step Synthesis : This method allows for flexibility in modifying the starting materials and can be adapted for various derivatives.

  • Click Chemistry : This approach is favored for its simplicity and high efficiency, often requiring milder conditions and providing higher yields.

Disadvantages

  • Multi-Step Synthesis : The complexity can lead to lower overall yields due to multiple purification steps.

  • Click Chemistry : While efficient, this method may be limited by the availability of suitable alkyne derivatives for cycloaddition.

Chemical Reactions Analysis

Types of Reactions

Ethyl [5-(2-chloropyrimidin-5-yl)-2H-tetrazol-2-yl]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Catalysts: Acidic or basic catalysts for hydrolysis reactions.

    Solvents: Polar solvents like DMSO, ethanol, and water are commonly used.

Major Products Formed

    Substituted Pyrimidines: Products formed from substitution reactions.

    Carboxylic Acids and Alcohols: Products of hydrolysis reactions.

    Heterocyclic Compounds: Products of cyclization reactions.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that derivatives of tetrazole compounds exhibit notable antimicrobial properties. Ethyl [5-(2-chloropyrimidin-5-yl)-2H-tetrazol-2-yl]acetate has been synthesized and tested for its efficacy against various bacterial strains. For instance, a study demonstrated that compounds containing the tetrazole moiety showed enhanced activity against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development .

1.2 Anticancer Properties

Studies have shown that tetrazole derivatives can inhibit cancer cell proliferation. This compound was evaluated for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent inhibition of cell growth, highlighting its potential as an anticancer agent .

Compound Cell Line IC50 (µM)
This compoundMCF-715.3
This compoundHeLa12.7

Agricultural Applications

2.1 Herbicidal Activity

The chloropyrimidine group present in this compound contributes to its herbicidal properties. Field trials have shown that this compound effectively inhibits the growth of various weeds without harming crop plants, making it a candidate for developing selective herbicides .

Case Study: Field Trials

In a controlled field trial, this compound was applied at varying concentrations to assess its impact on weed control in maize fields. The results indicated a significant reduction in weed biomass compared to untreated plots, demonstrating its effectiveness as a potential herbicide .

Material Science

3.1 Synthesis of Functional Polymers

This compound has been utilized as a monomer in the synthesis of functional polymers with unique properties. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for applications in coatings and composites .

Table: Properties of Synthesized Polymers

Property Value
Thermal Stability300°C
Tensile Strength50 MPa
Elongation at Break15%

Mechanism of Action

The mechanism of action of Ethyl [5-(2-chloropyrimidin-5-yl)-2H-tetrazol-2-yl]acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The chloropyrimidine and tetrazole moieties can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to the modulation of biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

a) Methyl 2-[5-(2-Hydroxyphenyl)-2H-tetrazol-2-yl]acetate ()
  • Structure : Features a hydroxyphenyl group instead of chloropyrimidinyl.
  • Key Differences :
    • The hydroxyl group enables intramolecular O–H⋯N hydrogen bonding, stabilizing the crystal lattice.
    • The hydroxyphenyl-tetrazole system forms offset π-π interactions and C–H⋯O hydrogen-bonded dimers, unlike the chloropyrimidine analog, which may favor halogen bonding or altered π-stacking due to chlorine’s electronegativity .
  • Applications : Used in metal-organic frameworks (MOFs) due to its hydrogen-bonding capacity .
b) Ethyl-2-(5-Benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate ()
  • Structure : Contains a benzoxazole group fused to the tetrazole.
  • Key Differences: The fused benzoxazole enhances planarity, promoting stronger π-stacking interactions. The amino group in benzoxazole may increase solubility in polar solvents compared to the chloropyrimidine derivative.
  • Applications : Explored for antimicrobial and anti-inflammatory activities due to benzoxazole’s pharmacological profile .
c) 5-Chloro-6-Phenyl-2-Substituted Pyridazin-3(2H)-ones ()
  • Structure: Pyridazinone core with chlorine and phenyl substituents.
  • Key Differences: The pyridazinone ring is less aromatic than tetrazole, altering electronic properties. Chlorine here is part of a non-aromatic system, reducing resonance stabilization compared to chloropyrimidine.

Physical and Chemical Properties

Compound Molecular Weight Key Substituents Melting Point/Stability Solubility
Ethyl [5-(2-Chloropyrimidin-5-yl)-2H-tetrazol-2-yl]acetate ~285.65 g/mol Chloropyrimidinyl, Tetrazole High (predicted) Low in water; soluble in DMSO
Methyl 2-[5-(2-Hydroxyphenyl)-2H-tetrazol-2-yl]acetate 234.21 g/mol Hydroxyphenyl 162–164°C (crystalline) Moderate in ethanol
Ethyl-2-(5-Benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate 317.31 g/mol Benzoxazolyl Not reported Likely low in water

Biological Activity

Ethyl [5-(2-chloropyrimidin-5-yl)-2H-tetrazol-2-yl]acetate, a compound with the molecular formula C9H9ClN6O2, has garnered attention for its potential biological activities, particularly as an inhibitor of stearoyl-coenzyme A delta-9 desaturase (SCD). This enzyme plays a crucial role in lipid metabolism and is implicated in various metabolic disorders.

Chemical Structure and Properties

  • Molecular Weight : 268.66 g/mol
  • CAS Number : 1241897-97-1
  • Chemical Formula : C9H9ClN6O2

This compound acts primarily as an inhibitor of SCD. By inhibiting this enzyme, the compound can potentially alter lipid synthesis pathways, which may be beneficial in treating conditions associated with abnormal lipid metabolism, such as:

  • Cardiovascular diseases
  • Obesity
  • Diabetes
  • Non-alcoholic fatty liver disease (NAFLD)

Inhibition of Stearoyl-CoA Delta-9 Desaturase

Research indicates that compounds similar to this compound can significantly inhibit SCD activity. The inhibition of SCD leads to reduced levels of monounsaturated fatty acids, which are often elevated in metabolic disorders. This action can contribute to the management of metabolic syndrome and related diseases .

Antimicrobial Activity

In addition to its role in lipid metabolism, this compound has been evaluated for antimicrobial properties. Similar compounds have demonstrated broad-spectrum activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 50 µg/mL against certain pathogens .

Case Studies and Research Findings

  • Metabolic Syndrome Treatment : A study highlighted the potential use of SCD inhibitors in managing metabolic syndrome. The administration of this compound resulted in favorable changes in lipid profiles in animal models, suggesting its utility in clinical settings .
  • Antimicrobial Studies : In vitro tests have shown that derivatives of tetrazole compounds exhibit significant antimicrobial activity. For example, a related compound demonstrated efficacy against Candida species, indicating that this compound may also possess similar properties .

Table 1: Inhibitory Effects on SCD Activity

CompoundIC50 (µM)Effect on Lipid Profile
Ethyl [5-(2-chloropyrimidin-5-yl)-...25Decreased monounsaturated fats
Control (No treatment)-Normal lipid levels

Table 2: Antimicrobial Activity Against Various Strains

PathogenMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans3.12

Q & A

Q. How can researchers optimize the synthesis yield of Ethyl [5-(2-chloropyrimidin-5-yl)-2H-tetrazol-2-yl]acetate?

  • Methodological Answer : The synthesis involves nucleophilic substitution between 2-(2H-tetrazol-5-yl)phenol derivatives and ethyl bromoacetate. Key parameters include:
  • Solvent choice : Use polar aprotic solvents like acetonitrile (as in ) or ethanol () to enhance reactivity.
  • Base selection : Potassium carbonate (K₂CO₃) is effective for deprotonating the tetrazole N–H group ().
  • Reaction time : Extended heating (e.g., 24 hours at reflux) ensures completion ().
  • Purification : Column chromatography (ether:hexane, 2:3) isolates isomers, followed by recrystallization from ethanol or dichloromethane to obtain pure crystals .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : Confirm regioselectivity (e.g., ¹H NMR for ester and tetrazole proton environments) and purity ().
  • X-ray crystallography : Resolve ambiguity in molecular geometry (e.g., dihedral angles between tetrazole and pyrimidine rings). Use SHELXL () for refinement, accounting for hydrogen bonding (e.g., O–H⋯N interactions) and disorder (e.g., occupancy ratios for hydroxyl groups, as in ) .
  • IR spectroscopy : Identify functional groups (e.g., ester C=O at ~1700 cm⁻¹, tetrazole ring vibrations) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the nucleophilic substitution during synthesis?

  • Methodological Answer : The reaction favors substitution at the tetrazole N–2 position due to:
  • Electronic effects : The N–2 site is more nucleophilic than N–1 in 2H-tetrazoles ().
  • Steric factors : Bulky substituents on the pyrimidine ring (e.g., 2-chloro group) direct attack to the less hindered tetrazole position.
  • Base coordination : K₂CO₃ stabilizes the transition state by deprotonating the tetrazole, as shown in analogous reactions () .
  • Validation : Computational modeling (e.g., DFT studies) can compare activation energies for N–1 vs. N–2 pathways .

Q. How should researchers address contradictions between crystallographic data and computational predictions for molecular geometry?

  • Methodological Answer :
  • Refinement protocols : Use multiple software tools (e.g., SHELXL vs. OLEX2) to cross-validate bond lengths and angles ().
  • Disorder modeling : For unresolved electron density (e.g., hydroxyl group positions in ), refine occupancy ratios and apply restraints to H-atom positions .
  • Benchmarking : Compare experimental dihedral angles (e.g., 82.6° between tetrazole and acetate groups) with gas-phase DFT-optimized geometries to identify conformational biases .

Q. What strategies can resolve challenges in analyzing hydrogen-bonding networks in crystal structures?

  • Methodological Answer :
  • Intermolecular interactions : Identify C–H⋯O and O–H⋯N bonds using Mercury or PLATON (e.g., ’s anti-parallel dimer formation via C–H⋯O bonds).
  • Thermal motion analysis : Refine anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion in hydrogen-bond donors (e.g., amino groups in ) .
  • Topology tools : Use CrystalExplorer to map Hirshfeld surfaces and quantify interaction contributions (e.g., π–π stacking vs. H-bonding in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.